4-Amino-1H-phenalen-1-one
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Overview
Description
4-Amino-1H-phenalen-1-one is a derivative of phenalenone, an oxygenated polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group at the fourth position of the phenalenone structure.
Preparation Methods
The synthesis of 4-Amino-1H-phenalen-1-one typically involves the introduction of an amino group to the phenalenone core. One common method is the nitration of phenalenone followed by reduction to yield the amino derivative. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Amino-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 4-Amino-1H-phenalen-1-one exerts its effects is primarily through its ability to generate reactive oxygen species (ROS) upon light irradiation. As a photosensitizer, it absorbs light energy and transfers it to molecular oxygen, producing singlet oxygen and other ROS. These reactive species can induce cell damage and death, making the compound effective in photodynamic therapy . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.
Comparison with Similar Compounds
4-Amino-1H-phenalen-1-one can be compared with other phenalenone derivatives, such as:
1H-Phenalen-1-one: The parent compound, known for its high singlet oxygen quantum yield and use as a photosensitizer.
6-Amino-5-iodo-1H-phenalen-1-one:
2-(Benzo[d]azol-2-yl)-1H-phenalen-1-one: A fluorescent derivative used as a chemosensor for detecting specific ions. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and photophysical properties, making it suitable for specialized applications.
Properties
CAS No. |
75839-69-9 |
---|---|
Molecular Formula |
C13H9NO |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-aminophenalen-1-one |
InChI |
InChI=1S/C13H9NO/c14-11-6-4-8-2-1-3-10-12(15)7-5-9(11)13(8)10/h1-7H,14H2 |
InChI Key |
KCSDZWLMFMMHRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)N)C=CC(=O)C3=C1 |
Origin of Product |
United States |
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